FNC-TP trisodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H11FN6Na3O13P3 |

|---|---|

Molecular Weight |

592.11 g/mol |

IUPAC Name |

trisodium;[[[(2R,3R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H14FN6O13P3.3Na/c10-5-6(17)9(14-15-12,27-7(5)16-2-1-4(11)13-8(16)18)3-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h1-2,5-7,17H,3H2,(H,22,23)(H,24,25)(H2,11,13,18)(H2,19,20,21);;;/q;3*+1/p-3/t5-,6-,7+,9+;;;/m0.../s1 |

InChI Key |

GPPSNTNXFLRJHS-WUCFMPIVSA-K |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@](O2)(COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N=[N+]=[N-])O)F.[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N=[N+]=[N-])O)F.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

FNC-TP Trisodium: A Technical Overview of its Antiviral Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

FNC-TP trisodium is the intracellularly active triphosphate form of Azvudine (FNC), a potent nucleoside reverse transcriptase inhibitor (NRTI). FNC has demonstrated a broad spectrum of antiviral activity against several significant human pathogens. This technical guide provides an in-depth characterization of the antiviral spectrum of FNC-TP, including quantitative data on its activity, detailed experimental protocols for its evaluation, and an elucidation of its mechanism of action.

Data Presentation: Antiviral Activity of FNC

The antiviral efficacy of FNC has been evaluated against a range of viruses. The following tables summarize the available quantitative data, including 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50, is also provided where available, indicating the therapeutic window of the compound.

Table 1: In Vitro Antiviral Activity of FNC against Various Viruses

| Virus | Cell Line | EC50 | Selectivity Index (SI) | Reference(s) |

| HIV-1 | Various | 0.03–6.92 nM | >1000 | [1][2] |

| HIV-2 | Various | 0.018–0.025 nM | >1000 | [1] |

| Hepatitis C Virus (HCV) | In vitro assay | 0.024 µM (24 nM) | Not Reported | [1] |

| Hepatitis B Virus (HBV) | HepG2.2.15 cells | Potent Inhibition (Specific EC50 not detailed in provided search results) | Not Reported | [2] |

| Human Coronavirus OC43 (HCoV-OC43) | Not Specified | 4.3 µM | 15-83 | [1] |

| SARS-CoV-2 | Calu-3 cells | 1.2 µM | 83 | [1] |

| SARS-CoV-2 | Vero E6 cells | 4.31 µM | 15.35 | [1] |

Table 2: Inhibitory Activity of FNC-TP against Viral Polymerases

| Viral Polymerase | IC50 | Reference(s) |

| HIV-1 Reverse Transcriptase (RT) | Potent Inhibition (Specific IC50 not detailed in provided search results) | [3] |

| Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp) | Less potent than against HIV-1 RT | [3] |

| Respiratory Syncytial Virus (RSV) RdRp | Less potent than against HCV RdRp | [3] |

| Dengue Virus Type 2 (DENV-2) RdRp | Less potent than against RSV RdRp | [3] |

| SARS-CoV-2 RdRp | Poor substrate | [3] |

Mechanism of Action

FNC is a prodrug that, upon entering a host cell, is phosphorylated by cellular kinases to its active triphosphate form, FNC-TP. As a nucleoside analog, FNC-TP acts as a competitive inhibitor of viral reverse transcriptases and RNA-dependent RNA polymerases. Its incorporation into the nascent viral DNA or RNA chain leads to chain termination, thereby halting viral replication.[3][4]

Signaling Pathway: Intracellular Activation of FNC

The intracellular conversion of FNC to its active form, FNC-TP, is a critical step for its antiviral activity. This process is mediated by host cell kinases.

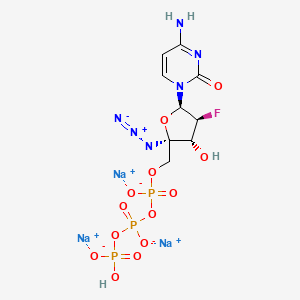

Caption: Intracellular phosphorylation cascade of FNC.

Experimental Protocols

In Vitro Anti-Hepatitis B Virus (HBV) Activity Assay in HepG2.2.15 Cells

This protocol describes a general method for evaluating the anti-HBV activity of nucleoside analogs like FNC using the HepG2.2.15 cell line, which constitutively expresses HBV.

1. Cell Culture and Maintenance:

- Culture HepG2.2.15 cells in DMEM supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and G418 (200 µg/mL).

- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

2. Antiviral Activity Assay:

- Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 10³ cells per well.

- After 24 hours, replace the culture medium with fresh medium containing serial dilutions of FNC. Include a no-drug control and a positive control (e.g., Lamivudine).

- Incubate the plates for 8 days, with a medium change containing the respective drug concentrations on day 4.

3. Quantification of Extracellular HBV DNA (Real-Time PCR):

- On day 8, collect the cell culture supernatant.

- Isolate viral DNA from the supernatant using a commercial viral DNA extraction kit.

- Quantify the amount of HBV DNA using a real-time PCR assay with primers and a probe specific for the HBV genome.

- The EC50 value is calculated as the concentration of FNC that reduces the extracellular HBV DNA level by 50% compared to the no-drug control.

4. Cytotoxicity Assay:

- Seed HepG2.2.15 cells in a separate 96-well plate as described for the antiviral assay.

- Treat the cells with the same serial dilutions of FNC.

- After 8 days, assess cell viability using a standard method such as the MTT or MTS assay.

- The CC50 value is calculated as the concentration of FNC that reduces cell viability by 50% compared to the no-drug control.

Experimental Workflow Diagram

Caption: Workflow for in vitro anti-HBV assay.

Clinical Studies

Azvudine (FNC) has undergone clinical investigation for the treatment of COVID-19. A notable study was a randomized, open-label, controlled clinical trial involving patients with mild to common COVID-19.

-

Study Design: Patients were randomized to receive either Azvudine plus standard symptomatic treatment or standard antiviral and symptomatic treatment.

-

Dosage: The typical dosage of Azvudine in these trials was 5 mg taken orally once daily.

-

Primary Outcomes: The primary endpoint was the time to nucleic acid negative conversion (NANC).

-

Key Findings: The results from a pilot study indicated that patients treated with Azvudine had a significantly shorter time to the first NANC compared to the control group (mean of 2.60 days vs. 5.60 days).[2] Subsequent studies have supported these findings, demonstrating that Azvudine can shorten the time to viral clearance and reduce viral load in patients with COVID-19.

Conclusion

This compound, the active form of Azvudine, is a potent antiviral agent with a broad spectrum of activity, particularly against retroviruses and some RNA viruses. Its mechanism of action, involving the termination of viral nucleic acid synthesis, is well-established for nucleoside analogs. While in vitro data demonstrates its efficacy against a range of viruses, further studies are needed to provide a more comprehensive and standardized quantitative assessment of its antiviral profile. Clinical trials have shown promising results for the treatment of COVID-19, highlighting its potential as a valuable therapeutic agent. Continued research and clinical development are warranted to fully characterize its therapeutic potential across its antiviral spectrum.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Clinical features and mechanistic insights into drug repurposing for combating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

FNC-TP Trisodium: A Deep Dive into a Novel Nucleoside Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FNC-TP trisodium is the intracellular, active triphosphate form of Azvudine (FNC), a potent nucleoside reverse transcriptase inhibitor (NRTI).[1][2][3] Initially developed for the treatment of Hepatitis C, Azvudine has demonstrated significant antiviral activity against a broad spectrum of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[2][3][4][5] Its unique dual-targeting mechanism of action, which includes the direct inhibition of viral reverse transcriptase and the restoration of the innate antiviral factor APOBEC3G, positions it as a promising therapeutic agent.[6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative antiviral activity, pharmacokinetic profile, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

FNC, a cytidine analog, is a prodrug that is intracellularly phosphorylated to its active triphosphate form, FNC-TP.[7] The primary mechanism of action of FNC-TP is the inhibition of viral reverse transcriptase (RT), a critical enzyme for the replication of retroviruses like HIV.[5]

Inhibition of Viral Reverse Transcriptase

FNC-TP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA chain by reverse transcriptase. Upon incorporation, the modified sugar moiety of FNC prevents the formation of the subsequent phosphodiester bond, leading to chain termination and halting viral DNA synthesis.[8]

Caption: FNC-TP competitively inhibits reverse transcriptase.

Restoration of APOBEC3G Antiviral Activity

Beyond its direct role as a reverse transcriptase inhibitor, FNC has been shown to restore the function of the host antiviral protein, Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3G (APOBEC3G or A3G).[6] In the presence of HIV's Vif protein, A3G is targeted for ubiquitination and subsequent proteasomal degradation. FNC has been reported to bind to the Vif-E3 ubiquitin ligase complex, thereby preventing the degradation of A3G.[9] The restored A3G can then be packaged into new virions, where it induces hypermutation of the viral DNA during reverse transcription in the next infected cell, rendering the virus non-infectious.

Caption: FNC protects APOBEC3G from Vif-mediated degradation.

Quantitative Antiviral Activity

The following tables summarize the in vitro antiviral activity of Azvudine (FNC) against various viral strains.

| HIV-1 Laboratory Strains | EC50 (nM) * | Reference |

| IIIB | 0.03 - 0.11 | [1][2] |

| RF | 0.03 - 0.11 | [1][2] |

| HIV-1 Clinical Isolates | EC50 (nM) * | Reference |

| KM018 | 6.92 | [1] |

| TC-1 | 0.34 | [1] |

| WAN T69N | 0.45 | [1] |

| HIV-2 Strains | EC50 (nM) * | Reference |

| ROD | 0.018 | [1] |

| CBL-20 | 0.025 | [1] |

| Drug-Resistant HIV-1 Strains | EC50 (nM) * | Reference |

| L74V (NRTI-resistant) | 0.11 | [1][2] |

| L10R/M46I/L63P/V82T/I84V (PI-resistant) | 0.14 | [1][2] |

| RF V82F/184V (PI-resistant) | 0.37 | [1][2] |

| pNL4-3 gp41 (36G) V38A/N42T (FI-resistant) | 0.36 | [1][2] |

| Other Viruses | EC50 | Reference |

| Hepatitis C Virus (HCV) | 24 nM | [10] |

| HCoV-OC43 | 4.3 µM | [10] |

| SARS-CoV-2 | 1.2 µM | [10] |

*EC50 (50% effective concentration) values were determined in various cell-based assays.

Pharmacokinetic Profile

| Parameter | Value | Model | Reference |

| Oral Bioavailability | 82.7% | Dog | [10] |

| Intracellular Retention of FNC-TP | Markedly longer than 3TC-TP | Human PBMCs | [9] |

| Elimination Half-life | 13.8 hours (5 mg oral dose) | Human | [11] |

Experimental Protocols

In Vitro Anti-HIV Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a general procedure for determining the anti-HIV activity of FNC using human PBMCs.

Caption: Workflow for determining the anti-HIV activity of FNC in PBMCs.

Methodology:

-

PBMC Isolation: Isolate PBMCs from fresh blood of healthy human donors using Ficoll-Paque density gradient centrifugation.[12]

-

Cell Stimulation: Stimulate the isolated PBMCs with phytohemagglutinin (PHA) at a concentration of 5 µg/mL and interleukin-2 (IL-2) at 20 U/mL for 2-3 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).[13][14]

-

Infection: Plate the stimulated PBMCs at a density of 1 x 10^6 cells/well in a 24-well plate. Infect the cells with a known titer of HIV-1 (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01.

-

Drug Treatment: Immediately after infection, add serial dilutions of FNC (or a control drug like Lamivudine) to the wells. Include a no-drug control.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 humidified incubator for 7 days.

-

p24 Antigen Quantification: On day 7 post-infection, collect the cell culture supernatants. Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 ELISA kit.

-

Data Analysis: Determine the 50% effective concentration (EC50) by plotting the percentage of p24 inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Quantification of Intracellular FNC-TP

This protocol describes a method for the extraction and quantification of the active triphosphate form of FNC from cells.

Methodology:

-

Cell Culture and Treatment: Seed a suitable cell line (e.g., CEM-SS or PBMCs) in culture flasks. Treat the cells with a known concentration of FNC for a specified period.

-

Cell Lysis and Extraction:

-

Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cell pellet with 0.5 mL of cold 70:30 methanol:water (v:v).[15]

-

Vortex vigorously and incubate on ice for 30 minutes.

-

Centrifuge at high speed to pellet the cell debris.

-

-

Solid-Phase Extraction (SPE) for Nucleotide Separation:

-

Use a strong anion exchange (SAX) SPE cartridge to separate the mono-, di-, and triphosphate forms of FNC.[4][15]

-

Condition the cartridge with methanol and then water.

-

Load the cell lysate onto the cartridge.

-

Wash the cartridge to remove unbound cellular components.

-

Elute the monophosphate, diphosphate, and triphosphate fractions using buffers with increasing salt concentrations.

-

-

LC-MS/MS Analysis:

-

Quantify the amount of FNC-TP in the triphosphate fraction using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[16][17]

-

Develop a standard curve using known concentrations of this compound.

-

Normalize the quantified amount of FNC-TP to the total number of cells used in the extraction.

-

Conclusion

This compound, the active metabolite of Azvudine, is a highly potent nucleoside reverse transcriptase inhibitor with a multifaceted mechanism of action that includes both direct viral enzyme inhibition and modulation of the host's innate immune response. Its broad-spectrum antiviral activity, favorable pharmacokinetic profile, and efficacy against drug-resistant viral strains underscore its significant potential as a therapeutic agent for various viral infections. The experimental protocols provided herein offer a framework for the continued investigation and development of this promising antiviral compound. Further research, particularly focused on the long-term intracellular pharmacokinetics of FNC-TP and its clinical efficacy in diverse patient populations, is warranted.

References

- 1. Azvudine, A Novel Nucleoside Reverse Transcriptase Inhibitor Showed Good Drug Combination Features and Better Inhibition on Drug-Resistant Strains than Lamivudine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azvudine | Reverse Transcriptase | HBV | HCV Protease | TargetMol [targetmol.com]

- 3. Frontiers | Advances in the effectiveness and safety of azvudine treatment: a comprehensive review [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Clinical features and mechanistic insights into drug repurposing for combating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azvudine (FNC): a promising clinical candidate for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azvudine is a thymus-homing anti-SARS-CoV-2 drug effective in treating COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. China approves Sincere Biotech’s oral HIV-1 drug azvudine | 2021-07-22 | BioWorld [bioworld.com]

- 10. Advances in the effectiveness and safety of azvudine treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. hanc.info [hanc.info]

- 13. hiv.lanl.gov [hiv.lanl.gov]

- 14. hiv.lanl.gov [hiv.lanl.gov]

- 15. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of FNC (N⁴-hydroxy-5-fluoro-2'-deoxycytidine) and its Trisodium Triphosphate Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of FNC (N⁴-hydroxy-5-fluoro-2'-deoxycytidine), also known as Azvudine, a novel nucleoside analog with potent antiviral and anticancer properties. The document details the chemical synthesis of FNC and its active triphosphate form, FNC-TP, presented as a trisodium salt. It includes detailed experimental protocols for assessing its biological activity and summarizes key quantitative data from various studies. Furthermore, this guide illustrates the primary signaling pathways—the Wnt/β-catenin and mitochondrial apoptosis pathways—through which FNC exerts its therapeutic effects, utilizing Graphviz diagrams for clear visualization.

Introduction

FNC, or Azvudine, is a synthetic cytidine nucleoside analog that has demonstrated broad-spectrum activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV and HCV), and SARS-CoV-2.[1][2][3] In addition to its antiviral effects, FNC has shown significant anticancer activity against various cancer cell lines, such as non-small cell lung cancer and non-Hodgkin lymphoma.[4][5][6] Its dual-action mechanism makes it a compound of significant interest in drug development. This guide aims to consolidate the current technical knowledge on FNC to aid researchers in its further investigation and application.

Chemical Synthesis

Synthesis of FNC (N⁴-hydroxy-5-fluoro-2'-deoxycytidine)

The synthesis of FNC involves a multi-step process, starting from a readily available precursor, 5-fluoro-2'-deoxyuridine. The key steps include the protection of hydroxyl groups, conversion to a cytidine derivative, and a final N4-hydroxylation step.

Experimental Protocol:

-

Protection of 5-fluoro-2'-deoxyuridine: The 3'- and 5'-hydroxyl groups of 5-fluoro-2'-deoxyuridine are protected using a suitable protecting group, such as a benzoyl group. This is typically achieved by reacting 5-fluoro-2'-deoxyuridine with benzoic anhydride in the presence of a base like pyridine.[7]

-

Conversion to 5-fluoro-2'-deoxycytidine: The protected 5-fluoro-2'-deoxyuridine is then converted to the corresponding cytidine derivative. This can be achieved by treatment with a phosphitylating agent followed by reaction with ammonia.[7][8]

-

N4-hydroxylation: The final step is the introduction of the hydroxyl group at the N4 position of the cytosine base. This is a critical step and can be performed by reacting the protected 5-fluoro-2'-deoxycytidine with hydroxylamine.

-

Deprotection: The protecting groups on the sugar moiety are removed to yield the final product, FNC.

A detailed, step-by-step protocol for a similar synthesis of N4-hydroxycytidine analogs can be found in the literature, which can be adapted for the synthesis of FNC.

Synthesis of FNC-TP Trisodium Precursor

The biologically active form of FNC is its 5'-triphosphate derivative (FNC-TP). The synthesis of the trisodium salt of FNC-TP from FNC is a critical step for in vitro assays and mechanistic studies. The general procedure involves enzymatic or chemical phosphorylation.

Experimental Protocol (General Method):

-

Monophosphorylation: FNC is first converted to its 5'-monophosphate (FNC-MP). This can be achieved chemically using a phosphorylating agent like phosphoryl chloride in a suitable solvent.

-

Diphosphorylation: FNC-MP is then converted to the 5'-diphosphate (FNC-DP).

-

Triphosphorylation: Finally, FNC-DP is phosphorylated to FNC-TP. A common method for the final phosphorylation step is the Yoshikawa procedure or enzymatic methods using nucleoside diphosphate kinase.[9]

-

Conversion to Trisodium Salt: The resulting FNC-TP is typically purified by ion-exchange chromatography. To obtain the trisodium salt, the purified FNC-TP is treated with a sodium-containing base (e.g., sodium bicarbonate or sodium hydroxide) and then lyophilized.

Biological Activity and Mechanism of Action

FNC exerts its biological effects through multiple mechanisms, primarily by inhibiting viral replication and inducing apoptosis in cancer cells.

Antiviral Activity

As a nucleoside analog, FNC is intracellularly phosphorylated to its active triphosphate form, FNC-TP. FNC-TP acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp) and reverse transcriptase, leading to chain termination during viral genome replication.[10]

Experimental Protocol: Plaque Reduction Assay

A plaque reduction assay is a standard method to determine the antiviral efficacy of a compound.

-

Cell Seeding: Plate susceptible host cells in 24-well plates and grow to confluency.

-

Virus Inoculation: Infect the cell monolayers with a known titer of the virus.

-

Compound Treatment: After a brief incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of FNC.

-

Plaque Formation: The plates are incubated for several days to allow for the formation of viral plaques.

-

Staining and Counting: The cell monolayers are then fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted. The concentration of FNC that reduces the number of plaques by 50% (EC50) is then calculated.

Anticancer Activity

FNC has demonstrated potent activity against various cancer cell lines. Its anticancer mechanism involves the induction of cell cycle arrest and apoptosis.[4][5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., Raji, JeKo-1, H460) in 96-well plates at a predetermined density.[9]

-

Compound Treatment: After allowing the cells to adhere overnight, treat them with a range of FNC concentrations.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The concentration of FNC that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Signaling Pathways

FNC's anticancer effects are mediated through its influence on key cellular signaling pathways, including the Wnt/β-catenin pathway and the mitochondrial apoptosis pathway.

Inhibition of Wnt/β-catenin Signaling Pathway

FNC has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancer and promotes cell proliferation and invasion. FNC treatment leads to a decrease in the levels of β-catenin and downstream target genes like MMP-2, MMP-9, and VEGF, while increasing the expression of GSK-3β and E-cadherin.

Caption: FNC inhibits the Wnt/β-catenin pathway.

Activation of Mitochondrial Apoptosis Pathway

FNC induces apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases.[4][5]

Caption: FNC induces mitochondrial-mediated apoptosis.

Quantitative Data Summary

The following tables summarize the reported antiviral and anticancer activities of FNC.

Table 1: Antiviral Activity of FNC

| Virus Strain | Cell Line | EC50 (nM) | Reference |

| HIV-1IIIB | C8166 | 0.11 | [2] |

| HIV-1KM018 | MT-4 | 6.92 | [2] |

| HIV-1TC-1 | MT-4 | 0.34 | [2] |

| HIV-2ROD | C8166 | 0.018 | [2] |

| HIV-2CBL-20 | C8166 | 0.025 | [2] |

| HCV (genotype 1b) | 2209-23 | 24 | [3] |

| SARS-CoV-2 | Vero E6 | 1200 | [1] |

Table 2: Anticancer Activity of FNC

| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Raji | Burkitt's Lymphoma | 0.2 | |

| JeKo-1 | Mantle Cell Lymphoma | 0.097 | |

| H460 | Non-small Cell Lung Cancer | Not specified | [4][5] |

| SUDHL-6 | B-cell non-Hodgkin lymphoma | 4.55 | [6] |

| RL | B-cell non-Hodgkin lymphoma | 1.74 | [6] |

Conclusion

FNC is a promising dual-action therapeutic agent with well-documented antiviral and anticancer properties. This guide has provided a consolidated resource for researchers, covering its synthesis, biological evaluation methods, and mechanisms of action. The provided experimental outlines and signaling pathway diagrams offer a foundational understanding for future research and development of FNC as a clinical candidate. Further detailed investigation into the synthesis optimization and specific experimental conditions will be crucial for advancing this potent molecule towards therapeutic applications.

References

- 1. US7365188B2 - Process for producing N4-Acyl-5â²-deoxy-5-fluorocytidine - Google Patents [patents.google.com]

- 2. Inhibition of the canonical Wnt/β-catenin pathway interferes with macropinocytosis to suppress pseudorabies virus proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial-mediated apoptosis as a therapeutic target for FNC (2′-deoxy-2′-b-fluoro-4′-azidocytidine)-induced inhibition of Dalton’s lymphoma growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. FNC inhibits non-small cell lung cancer by activating the mitochondrial apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. genome.ucsc.edu [genome.ucsc.edu]

- 10. 2'-Fluoro-2'-deoxycytidine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]

Technical Guide: FNC-TP (Clevudine Trisodium) Activity Against Hepatitis B Virus Polymerase

Executive Summary

This document provides a detailed technical overview of the mechanism and activity of FNC-TP trisodium (Clevudine-5'-triphosphate) against the Hepatitis B Virus (HBV) polymerase. Clevudine (L-FMAU), a pyrimidine nucleoside analog, is the prodrug that, upon intracellular phosphorylation to its active triphosphate form (FNC-TP), exhibits potent anti-HBV activity. A significant body of research has demonstrated that FNC-TP uniquely inhibits the HBV polymerase through a noncompetitive mechanism, distinguishing it from many other nucleos(t)ide analog inhibitors. This guide synthesizes key quantitative data, outlines detailed experimental protocols for assessing its inhibitory action, and provides visual representations of its mechanism and the experimental workflows used in its evaluation.

Mechanism of Action

Clevudine is a nucleoside analog with an unnatural L-configuration.[1] Following administration, it is transported into hepatocytes where it undergoes phosphorylation by cellular kinases to its active 5'-triphosphate metabolite, FNC-TP.[1][2] This active form is the primary agent of antiviral activity.

The mechanism of action of FNC-TP is multifaceted and distinct from many other nucleoside analogs. It targets the HBV polymerase, a reverse transcriptase (RT), which is essential for viral replication.[1] FNC-TP inhibits multiple functions of the polymerase:

-

Protein Priming: FNC-TP strongly inhibits the initiation stage of protein priming, a critical first step in HBV DNA synthesis, independent of the deoxynucleoside triphosphate (dNTP) substrate.[3][4]

-

DNA Chain Elongation: Kinetic analyses have revealed that FNC-TP inhibits the DNA elongation step in a noncompetitive manner.[3] This suggests that FNC-TP binds to the HBV polymerase at a site distinct from the active site for dNTP binding, inducing a conformational change that distorts the active site and prevents DNA chain elongation.[3][5] This noncompetitive inhibition is a key characteristic, as it means the inhibitory effect is not overcome by increasing concentrations of the natural substrate, deoxythymidine triphosphate (dTTP).

-

Primer Elongation: FNC-TP also inhibits the second stage of protein priming, which is the elongation of the initial DNA primer.[5]

Unlike obligate chain terminators, Clevudine possesses a 3'-OH group.[3] However, molecular dynamics simulations suggest that even if it were incorporated, the conformational adjustments required would be unfavorable, thus preventing its efficient use as a substrate by the HBV polymerase.[6]

Quantitative Inhibitory Data

The inhibitory activity of FNC (Clevudine) and its metabolites has been quantified in various assays. The following table summarizes key findings from in vitro and cell-based experiments.

| Compound/Metabolite | Assay Type | Target | Parameter | Value | Reference(s) |

| Clevudine-TP (FNC-TP) | Endogenous Polymerase Assay | HBV DNA Polymerase | K_i | 0.68 µM | [3] |

| Clevudine (L-FMAU) | Cell-based (H1 cells) | HBV Replication | EC_50 | 5.0 µM | [2] |

| Clevudine (L-FMAU) | Cell-based (Primary Duck Hepatocytes) | DHBV Replication | IC_50 | 0.1 µM | [5] |

| ATI-2173 (Clevudine Prodrug) | Cell-based (Primary Human Hepatocytes) | HBV Replication | EC_50 | 1.31 nM | [5] |

K_i: Inhibition Constant; EC_50: Half-maximal Effective Concentration; IC_50: Half-maximal Inhibitory Concentration.

Experimental Protocols

The evaluation of FNC-TP's activity against HBV polymerase relies on specialized in vitro assays. The following are detailed methodologies for key experiments cited in the literature.

Endogenous Polymerase Assay (EPA)

This assay measures the ability of an inhibitor to block viral DNA synthesis by the native HBV polymerase within intact viral nucleocapsids.

Objective: To determine the kinetic parameters of inhibition (e.g., K_i) of HBV DNA polymerase by FNC-TP.

Methodology:

-

Isolation of HBV Nucleocapsids:

-

HepG2 cells are transfected with an HBV-expressing plasmid.

-

After a suitable incubation period (e.g., 5 days), the cells are lysed using a non-ionic detergent buffer (e.g., buffer containing NP-40).

-

The cell lysate is centrifuged to pellet cellular debris.

-

The supernatant containing the cytoplasmic viral nucleocapsids is collected.

-

Nucleocapsids are often further purified by precipitation with polyethylene glycol (PEG) and subsequent centrifugation.

-

-

Polymerase Reaction:

-

The purified nucleocapsids are resuspended in a reaction buffer typically containing Tris-HCl, MgCl₂, KCl, DTT, and a mix of three unlabeled deoxynucleoside triphosphates (dATP, dGTP, dCTP).

-

The fourth deoxynucleoside triphosphate (e.g., dTTP) is added, including a radiolabeled version (e.g., [α-³²P]dTTP or [α-³³P]TTP), to allow for the detection of newly synthesized DNA.

-

Varying concentrations of the inhibitor (FNC-TP) are added to the reaction mixtures. For kinetic analysis, the concentrations of both the inhibitor and the competing natural substrate (dTTP) are varied.

-

-

DNA Synthesis and Quantification:

-

The reaction mixtures are incubated at 37°C for several hours to allow for DNA synthesis.

-

The reaction is stopped, and the DNA is precipitated (e.g., using trichloroacetic acid) onto filter paper or membranes.

-

The amount of incorporated radiolabel is quantified using a scintillation counter or phosphorimager.

-

-

Data Analysis:

-

The velocity of the polymerase reaction is determined based on the amount of incorporated radiolabel.

-

For kinetic analysis, data are plotted using methods such as Lineweaver-Burk plots to determine the mode of inhibition (competitive, noncompetitive, etc.) and to calculate the inhibition constant (K_i).[3]

-

Cell-Based HBV Replication Assay

This assay measures the overall antiviral activity of the parent compound (Clevudine) in a cellular context, encompassing cellular uptake, phosphorylation, and inhibition of viral replication.

Objective: To determine the EC_50 of Clevudine against HBV replication in a cell culture model.

Methodology:

-

Cell Culture and Treatment:

-

A stable HBV-producing cell line (e.g., HepG2.2.15 or HepAD38) is seeded in multi-well plates.

-

The cells are treated with a serial dilution of the test compound (Clevudine).

-

The cells are incubated for a defined period (e.g., 7-9 days), with the medium and compound being replenished periodically.

-

-

Quantification of Viral DNA:

-

Extracellular Virions: The cell culture supernatant is collected, and viral particles are concentrated. The encapsidated HBV DNA is released and quantified using quantitative PCR (qPCR).

-

Intracellular Replicative Intermediates: The cells are lysed, and total intracellular DNA is extracted. The HBV replicative intermediates are then quantified by Southern blot analysis or qPCR.

-

-

Data Analysis:

-

The amount of HBV DNA is plotted against the concentration of the antiviral compound.

-

The EC_50 value, the concentration at which HBV replication is inhibited by 50%, is calculated from the dose-response curve.

-

Visualizations

Mechanism of Action Pathway

References

- 1. Clevudine: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical investigation of L-FMAU as an anti-hepatitis B virus agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Noncompetitive Inhibition of Hepatitis B Virus Reverse Transcriptase Protein Priming and DNA Synthesis by the Nucleoside Analog Clevudine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Noncompetitive inhibition of hepatitis B virus reverse transcriptase protein priming and DNA synthesis by the nucleoside analog clevudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding the unique mechanism of L-FMAU (clevudine) against hepatitis B virus: molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Stability of FNC-TP Trisodium in Cell Culture Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility of FNC-TP Trisodium

The solubility of a test compound in cell culture media is a critical first step in any in vitro assay to ensure accurate dosing and avoid artifacts from precipitation. As a trisodium salt of a nucleoside triphosphate, FNC-TP is expected to be water-soluble. However, the complex composition of cell culture media, containing salts, amino acids, vitamins, and proteins, can influence its solubility.

Factors Influencing Solubility in Cell Culture Media

Several factors can impact the solubility of this compound in cell culture media:

-

pH: ATP, a similar nucleoside triphosphate, is stable in aqueous solutions between pH 6.8 and 7.4.[4] Most standard cell culture media are buffered within this range (typically pH 7.2-7.4), which should be favorable for FNC-TP solubility.

-

Temperature: While initial dissolution may be performed at room temperature, experiments are typically conducted at 37°C. It is important to assess solubility at the intended experimental temperature.

-

Media Components: High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) present in some media formulations could potentially interact with the triphosphate group, although this is less likely to cause precipitation with the trisodium salt form.

-

Co-solvents: If a stock solution of FNC-TP is prepared in a co-solvent like DMSO, the final concentration of the co-solvent in the media should be kept to a minimum (typically <0.5%) to avoid precipitation and cellular toxicity.

Experimental Protocol for Determining Solubility

A tiered approach is recommended to determine the empirical solubility limit of this compound in a specific cell culture medium.

Table 1: Experimental Protocol for Solubility Determination

| Step | Procedure | Details |

| 1. Preparation of Stock Solution | Prepare a high-concentration stock solution of this compound in sterile, nuclease-free water or a suitable buffer (e.g., Tris-HCl, pH 7.5). | The use of a sodium salt form should enhance aqueous solubility. |

| 2. Serial Dilutions | Perform serial dilutions of the stock solution in the target cell culture medium to create a range of concentrations. | It is advisable to test concentrations above and below the expected efficacious concentration. |

| 3. Incubation | Incubate the solutions at the intended experimental temperature (e.g., 37°C) for a duration relevant to the planned experiment (e.g., 24, 48, 72 hours). | |

| 4. Visual Inspection | Visually inspect for any precipitate formation against a dark background. | This provides a qualitative assessment. |

| 5. Quantitative Assessment (Nephelometry) | For a more precise determination, measure the turbidity of the solutions using a nephelometer, which measures light scattering.[5] | An increase in nephelometric turbidity units (NTU) compared to a vehicle control indicates precipitation. A threshold NTU value (e.g., >10) can be set to define insolubility.[6][7] |

| 6. Quantitative Assessment (UV/Vis Spectrophotometry) | Alternatively, centrifuge the samples to pellet any precipitate and measure the absorbance of the supernatant at the λmax of FNC-TP. A decrease in absorbance compared to the expected concentration indicates precipitation.[5] | This method requires knowledge of the molar extinction coefficient of FNC-TP. |

Diagram 1: Experimental Workflow for Solubility Assessment

Caption: Workflow for determining the solubility of this compound.

Stability of this compound

The stability of this compound in cell culture media is crucial for ensuring that the compound remains in its active triphosphate form throughout the duration of an experiment. The primary degradation pathway for nucleoside triphosphates is hydrolysis of the phosphate chain, yielding the diphosphate (FNC-DP) and monophosphate (FNC-MP) forms, which are not the active species for viral polymerase inhibition.

Factors Influencing Stability in Cell Culture Media

-

pH: The stability of nucleoside triphosphates is highly pH-dependent. At pH values outside the neutral range (6.8-7.4), hydrolysis is accelerated.[4] A patent for stabilized aqueous nucleoside triphosphate solutions suggests that a pH above 7.5, and ideally between 8 and 10, increases stability.[8]

-

Temperature: Higher temperatures increase the rate of hydrolysis. While experiments are conducted at 37°C, long-term storage of FNC-TP solutions should be at low temperatures (-20°C or -80°C).

-

Enzymatic Degradation: Cell culture media supplemented with serum can contain phosphatases that can degrade FNC-TP. Even in serum-free media, cellular ectonucleotidases released from cells can contribute to degradation.

-

Divalent Cations: Metal ions can act as catalysts for the hydrolysis of the phosphate bonds.

Experimental Protocol for Assessing Stability

The stability of this compound can be assessed by monitoring its concentration over time in the cell culture medium under experimental conditions.

Table 2: Experimental Protocol for Stability Assessment

| Step | Procedure | Details |

| 1. Preparation of Test Solution | Prepare a solution of this compound in the target cell culture medium at a relevant experimental concentration. | |

| 2. Incubation | Incubate the solution at 37°C in a CO₂ incubator to maintain pH. | |

| 3. Time-Course Sampling | Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours). | |

| 4. Sample Quenching and Storage | Immediately quench enzymatic activity by adding a suitable solvent (e.g., cold methanol) or by flash-freezing in liquid nitrogen. Store samples at -80°C until analysis. | |

| 5. Quantitative Analysis (LC-MS/MS) | Analyze the samples using a validated ion-pair reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) method.[9] | This method can simultaneously quantify FNC-TP, FNC-DP, and FNC-MP, allowing for the monitoring of both the parent compound and its degradation products. |

| 6. Data Analysis | Plot the concentration of FNC-TP versus time to determine its degradation kinetics and half-life in the medium. |

Diagram 2: Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound.

Mechanism of Action and Signaling Pathways

FNC-TP acts as a competitive inhibitor of viral reverse transcriptases and RNA-dependent RNA polymerases.[3][10] Upon incorporation into the nascent viral DNA or RNA chain, it leads to chain termination, thus halting viral replication.[3] While the primary target is the viral polymerase, the introduction of a nucleoside analog can have broader effects on cellular signaling.

General Cellular Uptake and Phosphorylation

FNC, the prodrug of FNC-TP, is taken up by cells and undergoes intracellular phosphorylation by host cell kinases to its active triphosphate form. This process is common for NRTIs.

Diagram 3: Intracellular Activation of FNC

Caption: Intracellular phosphorylation cascade of FNC to FNC-TP.

Potential Impact on Cellular Signaling

While the primary activity of FNC-TP is antiviral, nucleoside analogs can potentially influence cellular pathways. For instance, FNC has been shown to inhibit non-small cell lung cancer by activating the mitochondrial apoptosis pathway.[11] This suggests that FNC or its phosphorylated forms may interact with cellular components beyond viral polymerases.

It is important to consider that high concentrations of exogenous nucleoside triphosphates could potentially compete with endogenous nucleotides for binding to various cellular proteins, including:

-

Cellular DNA and RNA polymerases: Although NRTIs generally have a higher affinity for viral polymerases, some off-target inhibition of host polymerases can occur, leading to cytotoxicity.

-

Kinases: A broad range of cellular kinases utilize ATP as a phosphate donor.

-

G-protein-coupled receptors (GPCRs): Some GPCRs are regulated by nucleotides.

Further research is needed to elucidate the specific interactions of FNC-TP with host cell signaling pathways.

Conclusion

Ensuring the solubility and stability of this compound in cell culture media is fundamental for the accurate assessment of its antiviral efficacy and potential off-target effects. This guide provides a framework of established methodologies for determining these critical parameters. Researchers are encouraged to perform these validation experiments in their specific cell culture systems to ensure the integrity of their findings. A thorough understanding of the behavior of FNC-TP in vitro will ultimately contribute to the successful development of this promising antiviral agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound – Biotech Hub Africa [biotechhubafrica.co.za]

- 3. researchgate.net [researchgate.net]

- 4. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. US10421941B2 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]

- 7. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]

- 8. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]

- 9. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FNC inhibits non-small cell lung cancer by activating the mitochondrial apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Evaluation of FNC-TP Trisodium Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxic profile of FNC-TP trisodium, the intracellular active triphosphate form of Azvudine (FNC). As FNC requires intracellular phosphorylation to exert its activity, this document focuses on the cytotoxic effects of the parent compound, FNC, against various cancer cell lines. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows to support further research and development.

Introduction

Azvudine (FNC), a novel nucleoside analogue, has demonstrated both antiviral and anticancer properties. Its mechanism of action as an anticancer agent is attributed to its ability to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in malignant cells.[1][2] FNC is intracellularly phosphorylated to its active form, this compound, which acts as a reverse transcriptase inhibitor. This guide focuses on the in vitro cytotoxicity of FNC as a proxy for the activity of this compound in cell-based assays.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for FNC in various cancer cell lines.

| Tumor Type | Specific Cell Line | IC50 Value (μM) | Reference |

| Non-Hodgkin Lymphoma | Raji | Not Specified | |

| Non-Hodgkin Lymphoma | JeKo-1 | Not Specified | |

| Non-small-cell lung cancer | H460 | Not Specified | |

| Human hepatoma | HepG2 | >1000 |

Note: While specific IC50 values for Raji, JeKo-1, and H460 cell lines were mentioned to be determined in the source, the exact values were not provided in the abstract. The HepG2 cell line showed low cytotoxicity, with an IC50 value greater than 1000 μM.

Experimental Protocols

The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity and thereby inferring cytotoxicity.[3]

Materials

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), sterile

-

FNC (Azvudine) stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

Procedure

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count to determine viability (e.g., using trypan blue exclusion).

-

Seed the cells into a 96-well plate at a predetermined optimal density (typically 1 x 10⁴ to 1 x 10⁵ cells/well) in a final volume of 100 µL of complete culture medium.[1]

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare serial dilutions of FNC from the stock solution in a complete culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of FNC. Include a vehicle control (medium with the same concentration of the solvent used for the FNC stock) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

Following the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[2]

-

Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-15 minutes to ensure complete dissolution of the formazan.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the FNC concentration to generate a dose-response curve and determine the IC50 value.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the MTT assay for determining the in vitro cytotoxicity of FNC.

MTT Assay Experimental Workflow

Signaling Pathway

FNC has been reported to affect key signaling pathways involved in cancer progression, including the Wnt/β-catenin pathway. The diagram below provides a simplified representation of this pathway, which is implicated in cell fate, proliferation, and migration.

Simplified Wnt/β-catenin Signaling Pathway and the Effect of FNC

Conclusion

The available in vitro data suggest that FNC, the parent compound of this compound, exhibits cytotoxic effects against various cancer cell lines, particularly those of hematological and lung cancer origin. Its mechanism of action appears to involve the modulation of key signaling pathways such as the Wnt/β-catenin pathway. The provided experimental protocol for the MTT assay offers a standardized method for further investigating the cytotoxic and antiproliferative properties of this compound. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development to design and execute further preclinical studies on FNC and its active triphosphate form.

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for FNC-TP Trisodium in HIV Antiviral Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Ethynyl-2-fluoro-2'-deoxyadenosine (FNC), also known as EFdA, is a highly potent nucleoside reverse transcriptase inhibitor (NRTI) with a unique mechanism of action against Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Unlike many approved NRTIs, FNC possesses a 3'-hydroxyl group, yet it demonstrates remarkable efficacy against both wild-type and drug-resistant HIV strains.[1][3] Its active form, FNC-5'-triphosphate (FNC-TP), is the direct inhibitor of the HIV-1 reverse transcriptase (RT). These application notes provide detailed protocols for evaluating the antiviral activity of FNC-TP trisodium in various in vitro assays.

Mechanism of Action

FNC is a nucleoside analog that, once inside the cell, is phosphorylated by cellular kinases to its active triphosphate form, FNC-TP. FNC-TP acts as a competitive inhibitor of the natural substrate, dATP, for incorporation by HIV-1 RT.[3][4] Its inhibitory effects are multifaceted:

-

Translocation-Defective Inhibition: After incorporation into the nascent viral DNA, the presence of the 4'-ethynyl group on the sugar moiety hinders the translocation of the reverse transcriptase along the nucleic acid template. This effectively stalls DNA synthesis, acting as a de facto chain terminator despite the presence of a 3'-OH group.[3][4]

-

Delayed Chain Termination: In some sequence contexts, FNC-TP can allow for the incorporation of one additional nucleotide before halting DNA synthesis.[1]

-

Misincorporation and Excision Resistance: FNC-TP can be misincorporated, leading to mismatched primers that are difficult for the RT to extend and are resistant to exonuclease-mediated removal.[1]

This multi-pronged mechanism contributes to its high potency and the high barrier to the development of viral resistance.

Quantitative Data Summary

The following tables summarize the reported antiviral activity and cytotoxicity of FNC/EFdA from various studies.

Table 1: Antiviral Activity of FNC (EFdA)

| Cell Type | Virus Strain | EC₅₀ | Reference |

| Activated PBMCs | HIV-1 | 0.05 nM | [3][4] |

| MT-4 Cells | HIV-1 (IIIb) | 0.073 nM | [5] |

| MT-4 Cells | HIV-2 (EHO) | 0.098 nM | [5] |

| Wild-Type Virus | - | 50 pM | [2][6] |

Table 2: Cytotoxicity of FNC (EFdA)

| Cell Line | CC₅₀ (μM) | Selectivity Index (CC₅₀/EC₅₀) | Reference |

| - | - | ~200,000 | [1] |

PBMCs: Peripheral Blood Mononuclear Cells

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Activity Assay (In Vitro)

This assay directly measures the inhibitory effect of FNC-TP on the enzymatic activity of purified HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

This compound

-

Poly(rA)•oligo(dT) template-primer

-

Deoxynucleotide triphosphates (dATP, dGTP, dCTP, dTTP)

-

[³H]-dTTP (or other radiolabeled dNTP) or a non-radioactive detection system

-

Assay Buffer: 50 mM Tris-HCl (pH 8.3), 8 mM MgCl₂, 1 mM DTT

-

10% Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter (for radioactive assay)

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the poly(rA)•oligo(dT) template-primer, dATP, dGTP, dCTP, and [³H]-dTTP in the assay buffer.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Enzyme Dilution: Dilute the recombinant HIV-1 RT to the desired concentration in the assay buffer.

-

Assay Plate Setup: In a 96-well plate, add the reaction mixture, the serially diluted FNC-TP (or control), and finally the diluted HIV-1 RT to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes.[7]

-

Reaction Termination: Stop the reaction by adding cold 10% TCA.

-

Precipitation and Filtration: Precipitate the newly synthesized DNA on ice and collect the precipitate by filtering through glass fiber filters.

-

Washing: Wash the filters multiple times with cold 10% TCA and then with ethanol to remove unincorporated nucleotides.

-

Quantification:

-

Radioactive Method: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.[8]

-

Non-Radioactive Method: Utilize a kit-based colorimetric or fluorescent detection method according to the manufacturer's instructions, which typically involves the incorporation of labeled nucleotides (e.g., DIG- and Biotin-dUTP) followed by an ELISA-like detection process.[9]

-

-

Data Analysis: Calculate the percent inhibition for each FNC-TP concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce RT activity by 50%).

Cell-Based HIV-1 Replication Assay

This assay measures the ability of FNC to inhibit HIV-1 replication in a cellular context.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or a susceptible T-cell line (e.g., MT-4, CEM)

-

HIV-1 viral stock (e.g., NL4-3, IIIB)

-

FNC (the prodrug)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and IL-2 (for PBMCs)

-

96-well cell culture plates

-

p24 antigen ELISA kit

Procedure:

-

Cell Preparation:

-

PBMCs: Isolate PBMCs from healthy donor blood and stimulate with phytohemagglutinin (PHA) for 2-3 days. Wash and resuspend in culture medium containing IL-2.

-

T-cell lines: Maintain cells in logarithmic growth phase.

-

-

Assay Setup: Seed the cells in a 96-well plate at an appropriate density (e.g., 2 x 10⁵ cells/well).[10]

-

Compound Addition: Add serial dilutions of FNC to the wells. Include a "no drug" control.

-

Infection: Infect the cells with a pre-titered amount of HIV-1 stock. A multiplicity of infection (MOI) should be chosen to yield a detectable level of virus replication within the assay period.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 7-10 days.

-

Monitoring Replication: Every 3-4 days, collect a portion of the culture supernatant for analysis and replace it with fresh medium containing the appropriate concentration of FNC.

-

Quantification of Replication: Measure the amount of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit.

-

Data Analysis: Calculate the percent inhibition of p24 production at each FNC concentration compared to the "no drug" control. Determine the EC₅₀ value (the effective concentration required to inhibit viral replication by 50%).

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine if the antiviral activity observed is due to specific inhibition of the virus or general toxicity to the host cells.

Materials:

-

The same cell line used in the replication assay (e.g., PBMCs, MT-4)

-

FNC

-

Cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at the same density as the replication assay.

-

Compound Addition: Add serial dilutions of FNC to the wells. Include a "no drug" cell control.

-

Incubation: Incubate the plate for the same duration as the HIV replication assay (e.g., 7-10 days) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] The plate may need to be incubated overnight for complete solubilization.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each FNC concentration relative to the "no drug" control. Determine the CC₅₀ value (the cytotoxic concentration that reduces cell viability by 50%). The selectivity index (SI) can then be calculated as CC₅₀/EC₅₀.

Conclusion

This compound is a highly effective inhibitor of HIV-1 reverse transcriptase. The protocols outlined above provide a comprehensive framework for researchers to assess its antiviral potency, mechanism of action, and cytotoxicity. The multi-faceted inhibitory mechanism of FNC makes it a compelling candidate for further drug development and a valuable tool for HIV research. Adherence to these detailed protocols will ensure the generation of robust and reproducible data for the evaluation of FNC and other novel antiviral compounds.

References

- 1. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4'-Ethynyl-2-fluoro-2'-deoxyadenosine, MK-8591: a novel HIV-1 reverse transcriptase translocation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. corevih-bretagne.fr [corevih-bretagne.fr]

- 7. profoldin.com [profoldin.com]

- 8. Reverse Transcriptase, Recombinant HIV - Assay | Worthington Biochemical [worthington-biochem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for FNC-TP Trisodium in HBV Cell-Based Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel and effective antiviral therapies. Nucleoside analogs are a cornerstone of current anti-HBV treatment, acting by inhibiting the viral DNA polymerase. FNC (2'-deoxy-2'-β-fluoro-4'-azidocytidine) is a promising nucleoside analog that has demonstrated potent anti-HBV activity. For its inhibitory function, FNC must be intracellularly phosphorylated to its active triphosphate form, FNC-TP. This document provides detailed application notes and protocols for the use of FNC-TP trisodium, the salt form of the active metabolite, in HBV cell-based models. These guidelines are intended to assist researchers in the evaluation of its antiviral efficacy and mechanism of action.

Data Presentation

The following tables summarize the quantitative data for FNC and related nucleoside analogs against HBV in cell-based models.

Table 1: In Vitro Anti-HBV Activity of FNC

| Compound | Cell Line | Parameter | Value | Reference |

| FNC | HepG2.2.15 | EC50 (HBsAg secretion) | 0.037 µM | [1] |

| FNC | HepG2.2.15 | EC50 (HBeAg secretion) | 0.044 µM | [1] |

| FNC | HepG2.2.15 | Intracellular HBV DNA reduction | 92.31% | [1] |

| FNC | HepG2.2.15 | Extracellular HBV DNA reduction | 93.90% | [1] |

Table 2: Inhibitory Activity of a Related Nucleoside Triphosphate Analog

| Compound | Target | Parameter | Value | Reference |

| l(−)Fd4C 5′-triphosphate | HBV DNA Polymerase | Kᵢ | 69 ± 15 nM | [2] |

Experimental Protocols

Cell Culture of HepG2.2.15 Cells

The HepG2.2.15 cell line is a human hepatoblastoma cell line stably transfected with the HBV genome and is a widely used model for studying HBV replication and screening antiviral compounds.

Materials:

-

HepG2.2.15 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

Cell culture flasks/plates

Procedure:

-

Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture the cells every 3-4 days or when they reach 80-90% confluency.

-

To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in fresh culture medium at a suitable dilution.

Antiviral Activity Assay in HepG2.2.15 Cells

This protocol outlines the procedure to determine the antiviral efficacy of this compound by measuring the reduction in secreted HBV antigens and viral DNA.

Materials:

-

HepG2.2.15 cells

-

This compound (or FNC as the prodrug)

-

96-well cell culture plates

-

Cell culture medium (as described above)

-

ELISA kits for HBsAg and HBeAg quantification

-

Reagents for DNA extraction

-

qPCR reagents for HBV DNA quantification

Procedure:

-

Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a no-drug control.

-

Incubate the plates for 6-9 days, changing the medium with freshly prepared compound every 2-3 days.

-

After the incubation period, collect the cell culture supernatant for the analysis of HBsAg, HBeAg, and extracellular HBV DNA.

-

Lyse the cells to extract intracellular HBV DNA.

-

Quantify the levels of HBsAg and HBeAg in the supernatant using commercial ELISA kits according to the manufacturer's instructions.

-

Extract and quantify extracellular and intracellular HBV DNA using qPCR.

-

Calculate the 50% effective concentration (EC50) for the reduction of each marker.

HBV DNA Polymerase Inhibition Assay

This in vitro assay directly measures the inhibitory effect of this compound on the activity of HBV DNA polymerase.

Materials:

-

Isolated HBV virions or recombinant HBV polymerase

-

Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)

-

Deoxynucleotide triphosphates (dATP, dGTP, dTTP, and [α-³²P]dCTP)

-

This compound

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, dATP, dGTP, dTTP, and the radiolabeled [α-³²P]dCTP.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the isolated HBV virions or recombinant polymerase.

-

Incubate the reaction at 37°C for a defined period (e.g., 2 hours).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Collect the precipitated DNA on glass fiber filters and wash thoroughly with TCA and ethanol.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the polymerase activity (IC50) and calculate the inhibition constant (Ki).

Visualization of Mechanisms and Workflows

HBV Replication Cycle and Action of Nucleoside Analogs

The following diagram illustrates the key steps in the HBV replication cycle and highlights the point of intervention for nucleoside analog triphosphates like FNC-TP.

Caption: HBV replication cycle and the inhibitory action of FNC-TP.

Experimental Workflow for Antiviral Activity Assessment

This diagram outlines the general workflow for evaluating the anti-HBV activity of this compound in a cell-based model.

Caption: Workflow for assessing the antiviral activity of FNC-TP.

Signaling Pathways in HBV Infection (General Overview)

While the direct effects of FNC-TP on host signaling pathways are not yet fully elucidated, this diagram provides a simplified overview of key pathways known to be modulated by HBV infection. Further research is needed to determine if FNC-TP influences these pathways.

Caption: Simplified overview of signaling pathways modulated by HBV.

References

Application of FNC-TP Trisodium in HCV Replicon Systems: A Detailed Guide for Researchers

Introduction

FNC-TP (2'-Deoxy-2'-fluoro-2'-C-methylcytidine-5'-triphosphate) trisodium is the active triphosphate form of the potent anti-Hepatitis C Virus (HCV) nucleoside analog, β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130). Within the host cell, PSI-6130 undergoes intracellular phosphorylation to yield FNC-TP, which then acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp). This mechanism effectively terminates viral RNA replication, making FNC-TP a critical molecule for in vitro studies of HCV inhibition. This document provides detailed application notes and protocols for the use of FNC-TP trisodium and its parent compound in HCV replicon systems, intended for researchers, scientists, and drug development professionals.

HCV replicon systems are indispensable tools for the discovery and evaluation of direct-acting antivirals (DAAs). These systems consist of subgenomic HCV RNA molecules that can replicate autonomously within cultured hepatoma cells, such as the Huh-7 cell line.[1][2] They allow for the specific study of viral replication and the efficacy of inhibitors without the need for infectious virus particles, thereby providing a safe and robust platform for high-throughput screening and mechanism-of-action studies.[3]

Mechanism of Action

The antiviral activity of the parent nucleoside, PSI-6130, is dependent on its intracellular conversion to the active 5'-triphosphate form, FNC-TP. This phosphorylation is carried out by host cell kinases, specifically deoxycytidine kinase (dCK) and uridine-cytidine kinase (UCK).[4] Once formed, FNC-TP acts as a competitive inhibitor of the HCV NS5B polymerase.[5] Its incorporation into the nascent viral RNA chain leads to non-obligate chain termination, thereby halting HCV replication.[5][6] Interestingly, the metabolism of PSI-6130 also results in the formation of the 5'-triphosphate of its uridine counterpart, which also contributes to the inhibition of the HCV RdRp.[5]

Data Presentation

The following table summarizes the inhibitory activity of related 2'-C-methyl nucleoside analogs in HCV replicon systems. While specific data for this compound's direct application to cells is not typical (as the triphosphate form does not readily cross cell membranes), the data for its parent compound and other similar molecules demonstrate the potency of this class of inhibitors.

| Compound Class | Example Compound | HCV Genotype(s) Tested | Assay System | EC50 (µM) | Cytotoxicity (CC50 in µM) | Reference |

| 2'-fluoro-2'-C-methyl C-nucleoside | GS-6620 | 1 to 6 | Replicon & Infectious Virus | 0.048 - 0.68 | >100 | [7] |

| 2'-C-methyl-adenosine | 2'-C-Me-A | Not specified | Replicon | Potent inhibitor | Not specified | [4][8] |

| 2'-O-methyl-cytidine | 2'-O-Me-C | Not specified | Replicon | Potent inhibitor | Not specified | [8] |

Experimental Protocols

Protocol 1: High-Throughput HCV Replicon Inhibition Assay (Luciferase-Based)

This protocol details a common method for evaluating the anti-HCV activity of compounds like PSI-6130 (the precursor to FNC-TP) in a 384-well format using a luciferase reporter replicon.[9]

Materials:

-

Huh-7 cell line stably harboring an HCV subgenomic replicon with a luciferase reporter (e.g., genotype 1b or 2a).[9]

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin.

-

G418 for selection of replicon-containing cells (use medium without G418 for the assay).

-

Test compound (e.g., PSI-6130) dissolved in DMSO.

-

Positive control (a known HCV inhibitor at >100x EC50).[9]

-

Negative control (DMSO vehicle).[9]

-

384-well cell culture plates.[9]

-

Luciferase assay reagent.

-

Cytotoxicity assay reagent (e.g., Calcein AM).[9]

-

Luminometer and a fluorescence plate reader.

Procedure:

-

Cell Plating: Seed the Huh-7 replicon cells into 384-well plates at a density of 2,000 cells per well in 90 µL of cell culture medium without G418.[9]

-

Compound Preparation and Addition:

-

Prepare a serial 1:3 dilution of the test compound in DMSO to create a 10-point dose-titration series.[9]

-

Add 0.4 µL of the diluted compound to each well, resulting in a final DMSO concentration of 0.44%.[9] Test each concentration in quadruplicate.

-

Include wells for the positive and negative controls.

-

-

Incubation: Incubate the plates for 3 days at 37°C in a humidified atmosphere with 5% CO2.[9]

-

Endpoint Measurement:

-

HCV Replicon Inhibition (EC50): Measure the luciferase activity according to the manufacturer's instructions. Luminescence is proportional to the level of HCV replication.

-

Cytotoxicity (CC50): In the same wells, assess cell viability using a cytotoxicity assay like Calcein AM conversion.[9]

-

-

Data Analysis:

-

Normalize the luciferase and cytotoxicity data to the controls.

-

Calculate the EC50 and CC50 values by fitting the dose-response data to a four-parameter non-linear regression curve.[9]

-

Protocol 2: In Vitro HCV NS5B Polymerase Inhibition Assay

This protocol is for directly assessing the inhibitory activity of this compound on the HCV NS5B polymerase.

Materials:

-

Recombinant HCV NS5B polymerase.

-

RNA template.

-

Radiolabeled or fluorescently labeled nucleoside triphosphates (e.g., [α-³²P]GTP or a fluorescent analog).

-

Unlabeled ATP, CTP, UTP, and GTP.

-

This compound.

-

Reaction buffer (containing Tris-HCl, MgCl2, DTT, and NaCl).

-

Scintillation counter or fluorescence detector.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, RNA template, and recombinant NS5B polymerase.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.

-

Initiation of Reaction: Start the reaction by adding the mixture of labeled and unlabeled NTPs.

-

Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection of RNA Synthesis: Quantify the amount of newly synthesized RNA by measuring the incorporation of the labeled NTP using a scintillation counter or fluorescence detector.

-

Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Caption: Workflow for HCV Replicon Inhibition Assay.

References

- 1. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]